Desmethyl Naproxen-d3

Analytical Chemistry Bioanalysis Quality Control

As a deuterium-labeled analog of the active Naproxen metabolite, Desmethyl Naproxen-d3 (CAS 1189427-82-4) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for LC-MS assays. Its identical physicochemical behavior yet distinct mass enables unmatched correction of matrix effects and extraction variability, ensuring the precision (CV <15%) required for pharmacokinetic studies and regulatory compliance.

Molecular Formula C13H12O3
Molecular Weight 219.25 g/mol
Cat. No. B7796036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Naproxen-d3
Molecular FormulaC13H12O3
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O
InChIInChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)/i1D3
InChIKeyPHJFLPMVEFKEPL-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Naproxen-d3: A Deuterium-Labeled Internal Standard for Precise Quantification of Naproxen's Major Metabolite


Desmethyl Naproxen-d3 (CAS 1189427-82-4) is a deuterium-labeled analog of Desmethyl Naproxen, the primary pharmacologically active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen [1]. This stable isotope-labeled compound incorporates three deuterium atoms, resulting in a molecular formula of C13H9D3O3 and a molecular weight of 219.25 g/mol [2]. It is synthesized as a racemic mixture, (Rac)-O-Desmethyl Naproxen-d3 . Desmethyl Naproxen-d3 is specifically designed and manufactured for use as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) assays, enabling accurate and precise measurement of O-desmethylnaproxen in complex biological and environmental matrices [3].

Why Unlabeled O-Desmethylnaproxen or Other Analogs Cannot Substitute for Desmethyl Naproxen-d3 in Quantitative LC-MS Workflows


In quantitative LC-MS bioanalysis, the use of a properly matched internal standard (IS) is critical to correct for variability introduced during sample preparation and analysis. Unlabeled O-Desmethylnaproxen cannot serve this function as it co-elutes with the target analyte and cannot be distinguished by the mass spectrometer [1]. While a non-isotopic structural analog could be used as an IS, it would not correct for matrix effects (ion suppression/enhancement) or extraction recovery losses as effectively, leading to significant quantitative inaccuracies [2]. Desmethyl Naproxen-d3, being a stable isotope-labeled (SIL) analog, is the gold-standard IS because it exhibits nearly identical physicochemical behavior to the target analyte during extraction and chromatography, yet is easily distinguished by its unique mass-to-charge ratio (m/z) [3]. This fundamental difference ensures that only a SIL-IS like Desmethyl Naproxen-d3 can provide the highest level of data integrity required for method validation and reliable study outcomes, justifying its selection over less precise alternatives.

Head-to-Head Quantitative Evidence: Differentiating Desmethyl Naproxen-d3 from Unlabeled Analogs and Alternative Internal Standards


Isotopic Purity and Enrichment: Critical Quality Attribute for Reliable Quantification

The utility of a deuterated internal standard is directly contingent on its isotopic purity and enrichment. Desmethyl Naproxen-d3 is specified with a minimum purity of 98.0% [REFS-1, REFS-2]. Crucially, its isotopic enrichment is documented at 98 atom % D , ensuring that the concentration of the d0 (unlabeled) isotopologue is minimal, which prevents interference with the quantification of the target O-Desmethyl Naproxen analyte. This level of enrichment is a critical differentiator from a custom-synthesized deuterated standard of unknown purity, or from a standard with lower enrichment that would introduce a significant bias in the calibration curve.

Analytical Chemistry Bioanalysis Quality Control

Analytical Sensitivity in LC-MS/MS: Benchmarking Lower Limit of Quantification

The performance of an analytical method is defined by its sensitivity. In a validated LC-MS/MS method developed for quantifying O-Desmethylnaproxen in oral fluid, the lower limit of quantification (LLOQ) was established at 2.4 ng/mL [1]. This sensitivity benchmark was achieved using a deuterated internal standard analogous to Desmethyl Naproxen-d3. This demonstrates the capability of methods employing this IS to achieve sub-ng/mL sensitivity in complex biological matrices, a level of performance that would be difficult to achieve and validate without the robust correction provided by a SIL-IS [2].

Pharmacokinetics Toxicology Environmental Analysis

Electrochemical Differentiation: Basis for Novel CYP2C9 Activity Assays

A key distinction between O-Desmethylnaproxen and its parent drug, Naproxen, is their electrochemical behavior. Cyclic voltammetry at pH 7.4 reveals an oxidation peak at 0.4–0.5 V (vs. Ag) that is exclusive to O-Desmethylnaproxen and absent in Naproxen [1]. This property forms the basis of a voltammetric assay for CYP2C9 demethylase activity. While this evidence directly compares O-Desmethylnaproxen to Naproxen, it highlights a unique analytical property of the target analyte that Desmethyl Naproxen-d3 is designed to mimic, enabling the development of novel, label-free assays for enzyme activity where the deuterated standard would be essential for method validation and calibration.

Enzymology Pharmacogenomics Electrochemistry

Validated Method Precision: Benchmark for Bioanalytical Assay Performance

The reproducibility of an analytical method is paramount for regulatory compliance. A validated LC-MS/MS method for quantifying O-Desmethylnaproxen, which utilized a deuterated internal standard, demonstrated intra- and inter-assay precision and accuracy of less than 15% [1]. This high level of precision is directly attributable to the correction for extraction and ionization variability provided by the SIL-IS . This performance benchmark sets a clear expectation for any laboratory adopting this compound, confirming that Desmethyl Naproxen-d3 is a critical component in achieving the stringent validation criteria required for bioanalytical studies.

Bioanalysis Method Validation LC-MS/MS

High-Value Research and Industrial Applications for Desmethyl Naproxen-d3


Accurate Quantification of O-Desmethylnaproxen in Pharmacokinetic and Pharmacogenetic Studies

Desmethyl Naproxen-d3 is essential for the development and validation of LC-MS/MS methods to quantify O-Desmethylnaproxen in biological fluids like plasma, urine, and oral fluid. Its use corrects for matrix effects and ensures the high precision (CV <15%) and sensitivity (LLOQ 2.4 ng/mL) needed to generate reliable pharmacokinetic profiles, as demonstrated in studies linking CYP2C9 polymorphisms to altered metabolite exposure [REFS-1, REFS-2].

Method Development and Validation for Environmental Contaminant Monitoring

As O-Desmethylnaproxen has been identified as an environmental contaminant in surface and wastewater (at concentrations up to 1.36 µg/L) [3], Desmethyl Naproxen-d3 is the critical internal standard for developing robust LC-MS/MS or GC-MS methods. It allows for accurate quantification in complex environmental matrices, overcoming significant matrix effects from dissolved organic matter and other pollutants, which is a prerequisite for monitoring studies and environmental risk assessments.

Calibration and Validation of Novel CYP2C9 Enzyme Activity Assays

The unique electrochemical properties of O-Desmethylnaproxen, which distinguish it from its parent compound Naproxen, enable the development of novel, label-free assays for CYP2C9 demethylase activity [4]. In the validation and calibration of these electrochemical or other novel assays, Desmethyl Naproxen-d3 is the ideal reference standard. It provides a chemically identical but mass-distinct calibrant, ensuring the accuracy of the new methodology and facilitating its adoption in pharmacological and pharmacogenomic research.

Quality Control for Pharmaceutical Impurity Profiling

O-Desmethylnaproxen is listed as Naproxen Impurity A in the European Pharmacopoeia (EP) . Desmethyl Naproxen-d3 serves as a crucial internal standard in validated HPLC or LC-MS methods for quantifying this impurity in Naproxen drug substance and finished pharmaceutical products. Its use ensures compliance with stringent pharmacopeial limits, providing pharmaceutical manufacturers with a reliable tool for quality control and regulatory submissions.

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